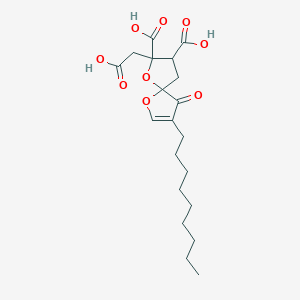
4-Cyclopropyl-2-phenyl-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-phenyl-2-butene (CPBD) is a synthetic compound that belongs to the family of cyclopropyl compounds. CPBD is a highly reactive and versatile compound that has been used in various scientific research applications. In
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-phenyl-2-butene is not fully understood. However, studies have shown that 4-Cyclopropyl-2-phenyl-2-butene acts as an inhibitor of tubulin polymerization, which is essential for cell division. 4-Cyclopropyl-2-phenyl-2-butene has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-Cyclopropyl-2-phenyl-2-butene has been found to have a range of biochemical and physiological effects. Studies have shown that 4-Cyclopropyl-2-phenyl-2-butene can inhibit the growth of cancer cells in vitro and in vivo. 4-Cyclopropyl-2-phenyl-2-butene has also been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyclopropyl-2-phenyl-2-butene is a highly reactive compound that can be used in a range of lab experiments. 4-Cyclopropyl-2-phenyl-2-butene has been found to be stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, 4-Cyclopropyl-2-phenyl-2-butene is highly reactive and requires careful handling to avoid decomposition.
Orientations Futures
There are many future directions for research involving 4-Cyclopropyl-2-phenyl-2-butene. One potential area of research is the development of novel anticancer drugs based on 4-Cyclopropyl-2-phenyl-2-butene. Another area of research is the synthesis of novel compounds with potential therapeutic applications. Further studies are also needed to fully understand the mechanism of action of 4-Cyclopropyl-2-phenyl-2-butene and its potential biochemical and physiological effects.
Méthodes De Synthèse
4-Cyclopropyl-2-phenyl-2-butene can be synthesized using Grignard reagents and various other methods. One of the most common methods used to synthesize 4-Cyclopropyl-2-phenyl-2-butene is the reaction between cyclopropylmagnesium bromide and acetophenone. The reaction is carried out in the presence of a catalyst such as copper(I) iodide to yield 4-Cyclopropyl-2-phenyl-2-butene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions.
Applications De Recherche Scientifique
4-Cyclopropyl-2-phenyl-2-butene has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 4-Cyclopropyl-2-phenyl-2-butene has been found to have potent antitumor activity and has been used in the development of anticancer drugs. 4-Cyclopropyl-2-phenyl-2-butene has also been used in the synthesis of novel compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
142798-24-1 |
|---|---|
Nom du produit |
4-Cyclopropyl-2-phenyl-2-butene |
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-[(E)-3-phenylbut-2-enyl]cyclopropanamine |
InChI |
InChI=1S/C13H17N/c1-11(9-10-14-13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3/b11-9+ |
Clé InChI |
NUPQJDCCILDUKY-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=C\CNC1CC1)/C2=CC=CC=C2 |
SMILES |
CC(=CCNC1CC1)C2=CC=CC=C2 |
SMILES canonique |
CC(=CCNC1CC1)C2=CC=CC=C2 |
Synonymes |
4-cyclopropyl-2-phenyl-2-butene 4-cyclopropyl-2-phenyl-2-butene hydrochloride, (E)-isomer CPh-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




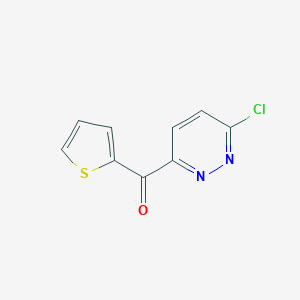

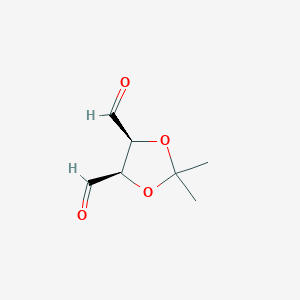
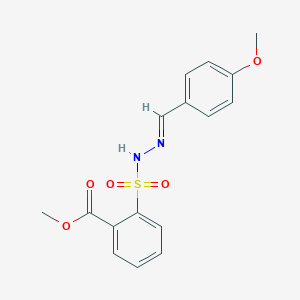


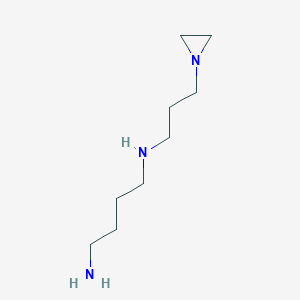
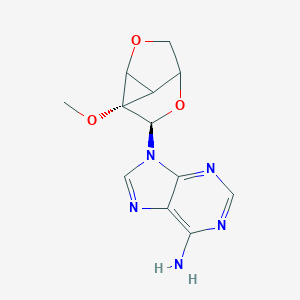

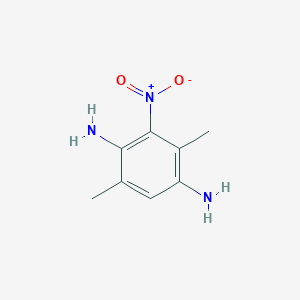
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
